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Compound Name: morpholinopyrimidine-5-
carboxylate

CAS No.: 25693-41-8

Cat. No.: B1331011

Get Quote

\ J

Structural Identity, Synthetic Protocols, and Pharmaceutical Utility

Executive Summary

Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate (CAS: 25693-41-8) is a critical
heterocyclic scaffold in medicinal chemistry, serving as a primary intermediate in the synthesis
of PI3K (Phosphoinositide 3-kinase) and mTOR inhibitors.[1][2] Its structural versatility arises
from the pyrimidine core, which allows for distinct vectors of modification at the C-2, C-4, and
C-5 positions.[1]

This guide provides a comprehensive technical analysis of the compound, resolving complex
nomenclature issues arising from tautomerism, detailing a robust synthetic workflow, and
outlining its role in structure-activity relationship (SAR) studies.

Part 1: Structural Identity & Nomenclature
The IUPAC Tautomerism Challenge
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While the name "Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate" is widely used in
commercial catalogs, it is chemically imprecise due to the lactam-lactim tautomerism inherent
to 4-hydroxypyrimidines.[1]

In solution and the solid state, the equilibrium heavily favors the 4-oxo (lactam) form over the 4-
hydroxy (lactim) form. Consequently, the rigorous IUPAC designation prioritizes the ketone
functionality.

Common Name: Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate[1][2]

o Preferred IUPAC Name (PIN):Ethyl 2-(morpholin-4-yl)-6-oxo0-1,6-dihydropyrimidine-5-
carboxylate[1]

o CAS Registry Number: 25693-41-8[1][2][3]
e Molecular Formula: C11H15N30a4[1]

e Molecular Weight: 253.26 g/mol

Structural Logic & Tautomeric Equilibrium

The following diagram illustrates the tautomeric shift. Understanding this is vital for analytical
interpretation (NMR) and predicting reactivity (e.g., chlorination of the C-4 position).

Minor Tautomer (Lactim) Major Tautomer (Lactam)

4-Hydroxy Form | Proton Transfer | 6-Ox0-1,6-dihydro Form

(Aromatic Pyrimidine) (Amide Character)

Click to download full resolution via product page

Caption: Equilibrium favors the 6-oxo form (Green) due to the thermodynamic stability of the
amide-like resonance, despite the loss of full aromaticity in the ring.
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Part 2: Synthetic Methodology
Retrosynthetic Analysis

The most reliable route to this scaffold involves a condensation reaction between a 1,3-
dielectrophile and a 1,3-dinucleophile.[1]

» Electrophile: Diethyl ethoxymethylenemalonate (DEEM).

e Nucleophile: Morpholine-4-carboxamidine (Morpholinoformamidine).[1]

Step-by-Step Synthesis Protocol

Safety Note: This reaction utilizes sodium ethoxide (corrosive, moisture-sensitive) and
generates ethanol as a byproduct.[1] Perform in a fume hood.

Reagents:

Diethyl ethoxymethylenemalonate (1.0 eq)

Morpholine-4-carboxamidine hydrobromide (1.0 eq)[1]

Sodium ethoxide (NaOEt) (1.1 eq)

Ethanol (Anhydrous)

Procedure:

Preparation of Amidine Base: In a dry round-bottom flask, dissolve Morpholine-4-
carboxamidine hydrobromide in anhydrous ethanol.

o Deprotonation: Add Sodium ethoxide solution dropwise at 0°C. Stir for 15 minutes to
generate the free amidine base.

o Condensation: Add Diethyl ethoxymethylenemalonate dropwise. The solution will likely turn
yellow/orange.

e Cyclization: Heat the mixture to reflux (78°C) for 4—6 hours. Monitor by TLC (5% MeOH in
DCM).
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o Workup:
o Cool reaction to room temperature.[4][5]

o Acidify with glacial acetic acid or dilute HCI to pH ~5 to protonate the pyrimidinolate
intermediate.

o The product, Ethyl 2-(morpholin-4-yl)-6-oxo0-1,6-dihydropyrimidine-5-carboxylate, will
precipitate as an off-white solid.[1]

o Filter the solid and wash with cold water and cold ethanol.

 Purification: Recrystallize from Ethanol/DMF if necessary.

Reaction Workflow Diagram
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Caption: The synthesis relies on a [3+3] cyclocondensation strategy, a variation of the classic
pyrimidine synthesis.[1]
Part 3: Physicochemical & Analytical

Characterization[1][6][7]
Key Properties Table
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Property Value Technical Note

Coloration often indicates

Appearance Off-white to pale yellow solid o N
oxidation impurities.[1]
] ] Sharp melting point indicates
Melting Point 191-194°C ) )
high purity.[1]
o The N-1 proton is acidic due to
pKa (Calculated) ~6.5 (OH/NH acidic proton) o
resonance stabilization.[1]
Moderate lipophilicity; suitable
LogP ~1.2

for drug-like scaffolds.[1]

] Poor aqueous solubility
N DMSO, DMF (High); Water ) )
Solubility requires polar organic solvents
(Low) .
or assays.

Analytical Expectations (Validation)

To validate the synthesis, the following spectral signatures must be confirmed:
e 'HNMR (DMSO-de):
o 012.0-13.0 ppm (br s, 1H): The NH/OH proton (confirms the oxo/hydroxy tautomer).

o 9 8.2-8.5 ppm (s, 1H): The C-6 proton on the pyrimidine ring. This is the diagnostic
singlet.

o 4.2 ppm (g, 2H) & 1.2 ppm (t, 3H): Ethyl ester group signals.
o 9 3.6-3.8 ppm (m, 8H): Morpholine ring protons.
» IR Spectroscopy:

o 1650-1700 cm~1: Strong Carbonyl (C=0) stretch from the ester and the cyclic amide
(pyrimidinone).

Part 4: Pharmaceutical Applications[1][4][7]
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The PIBKIMTOR Kinase Scaffold

This compound is a "privileged structure™ in kinase inhibitor discovery. The pyrimidine-5-
carboxylate core mimics the adenine ring of ATP, allowing it to bind into the ATP-binding pocket
of lipid kinases.[1]

o Mechanism: The morpholine oxygen often forms a hydrogen bond with the hinge region of
the kinase (e.g., Valine residues in PI3Ka).

 Derivatization:
o C-4 Activation: The 4-hydroxy group is converted to a 4-chloro group using POCIs.[1]

o SNAr Displacement: The 4-chloro intermediate reacts with aryl amines to create the
"selectivity pocket" binder.

o Ester Hydrolysis: The C-5 ester is hydrolyzed to the acid or reduced to the alcohol to tune
solubility and metabolic stability.

Pathway Context

The following diagram highlights where this scaffold intervenes in the cellular signaling
cascade.
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Caption: The morpholino-pyrimidine core competitively inhibits PI3K, blocking the conversion of
PIP2 to PIP3 and halting downstream AKT/mTOR signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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